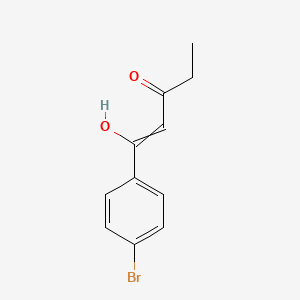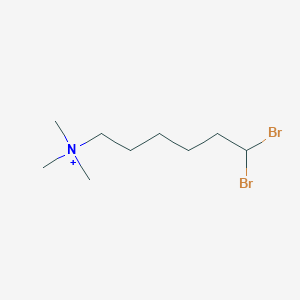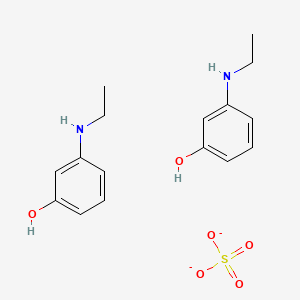![molecular formula C9H11BrN2O2 B11822200 N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
N-[(4-bromo-3-methylphenyl)methoxyamino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Brom-3-methylphenyl)methoxyamino]formamid ist eine organische Verbindung, die sich durch das Vorhandensein einer bromsubstituierten Phenylgruppe, einer Methoxyaminogruppe und einer Formamidgruppe auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(4-Brom-3-methylphenyl)methoxyamino]formamid beinhaltet typischerweise die Reaktion von 4-Brom-3-methylphenol mit Methoxyaminhydrochlorid in Gegenwart einer Base wie Natriumhydroxid. Das resultierende Zwischenprodukt wird dann mit Ameisensäure oder einem Formylierungsmittel umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig das Erhitzen des Gemisches unter Rückfluss bei erhöhten Temperaturen, um eine vollständige Umwandlung sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von N-[(4-Brom-3-methylphenyl)methoxyamino]formamid kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
N-[(4-Brom-3-methylphenyl)methoxyamino]formamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Bromgruppe in ein Wasserstoffatom oder andere Substituenten umwandeln.
Substitution: Die Bromgruppe kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid (NaN3) oder Natriummethoxid (NaOMe).
Hauptprodukte, die gebildet werden
Oxidation: Chinone oder andere oxidierte Phenylderivate.
Reduktion: Dehalogenierte Produkte oder andere reduzierte Derivate.
Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-[(4-Brom-3-methylphenyl)methoxyamino]formamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein in der organischen Synthese für die Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien.
Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: In der Entwicklung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-[(4-Brom-3-methylphenyl)methoxyamino]formamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren inhibieren, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität moduliert. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext des Gebrauchs ab.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-bromo-3-methylphenyl)methoxyamino]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromo-3-methylphenyl)methoxyamino]formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-bromo-3-methylphenyl)methoxyamino]formamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Brom-3-methylphenyl)-4-methoxybenzamid
- N-(4-Bromphenyl)-3-methoxybenzamid
- N-(3-Methylphenyl)-4-brombenzamid
Einzigartigkeit
N-[(4-Brom-3-methylphenyl)methoxyamino]formamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas und seiner funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es in verschiedenen Anwendungen eine unterschiedliche Reaktivität, Selektivität und Potenz aufweisen.
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
N-[(4-bromo-3-methylphenyl)methoxyamino]formamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-7-4-8(2-3-9(7)10)5-14-12-11-6-13/h2-4,6,12H,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
BOKKOQUUVDIGNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CONNC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


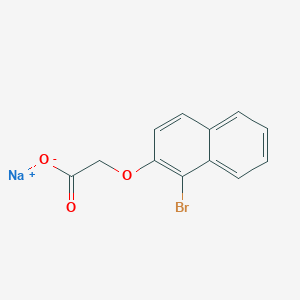

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
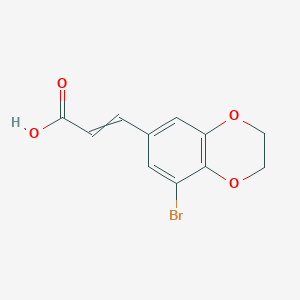
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
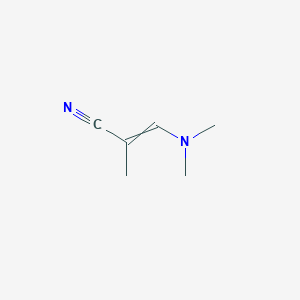
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)
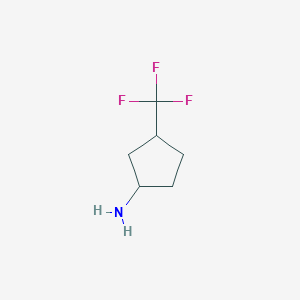

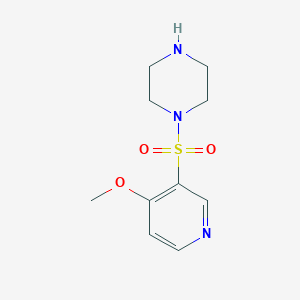
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
